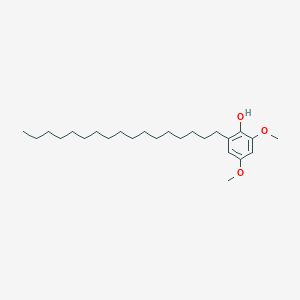
Phaffiaol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phaffiaol is a natural product found in Phaffia rhodozyma, Leptolyngbya ectocarpi, and Phaffia with data available.
科学的研究の応用
Antioxidant Properties and Synthesis
Phaffiaol, derived from Phaffia rhodozyma, demonstrates potent antioxidant properties. A study by Jinno and Okita (1998) achieved total synthesis of phaffiaol and discovered that certain derivatives, specifically methoxy phenol derivatives with a heptadecyl moiety, exhibited approximately twice the antioxidative activity of α-tocopherol (Jinno & Okita, 1998).
Yeast Genus Characterization
Miller, Yoneyama, and Soneda (1976) characterized Phaffia, a new yeast genus, highlighting its basidiomycetous origin and carotenoid-producing properties, significant for biotechnological applications (Miller, Yoneyama, & Soneda, 1976).
Enhancement of Carotenoid Production
Silva et al. (2020) explored the influence of magnetic fields on the cultivation of Phaffia rhodozyma, achieving an increase in carotenoid production, indicating a novel approach for enhancing yield in a cost-effective manner (Silva et al., 2020).
Biotechnological Importance
Kucsera, Pfeiffer, and Takeo (2000) reviewed the biology of Phaffia rhodozyma, emphasizing its importance in biotechnology due to astaxanthin production, a valuable antioxidant with applications in food and pharmaceutical industries (Kucsera, Pfeiffer, & Takeo, 2000).
Strain Improvement for Astaxanthin Production
Chun, Chin, Bai, and An (1992) demonstrated strain improvement of Phaffia rhodozyma for higher astaxanthin production, a key component in aquaculture, through protoplast fusion, indicating potential for enhanced commercial utilization (Chun, Chin, Bai, & An, 1992).
Application in Poultry Industry
Research by Akiba et al. (2001) found that Phaffia rhodozyma, rich in astaxanthin, can be used to modify meat color in broiler chickens, suggesting its utility in poultry feed to meet consumer preferences (Akiba et al., 2001).
特性
製品名 |
Phaffiaol |
|---|---|
分子式 |
C25H44O3 |
分子量 |
392.6 g/mol |
IUPAC名 |
2-heptadecyl-4,6-dimethoxyphenol |
InChI |
InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(27-2)21-24(28-3)25(22)26/h20-21,26H,4-19H2,1-3H3 |
InChIキー |
PCBROMAIRGVTNX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O |
同義語 |
2,4-dimethoxy-6-heptadecylphenol phaffiaol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



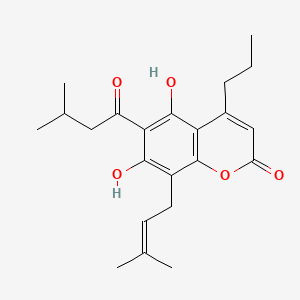
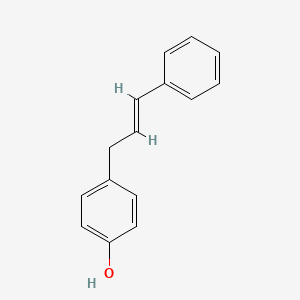
![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)


![4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate](/img/structure/B1242746.png)

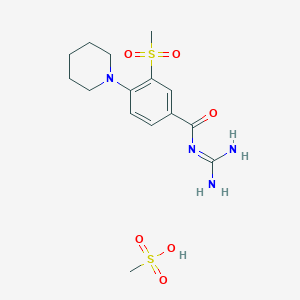
![N-(3-methylbutanoyl)-L-phenylalanyl-N-[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetraazacyclooctadecan-17-yl]-L-threoninamide](/img/structure/B1242752.png)
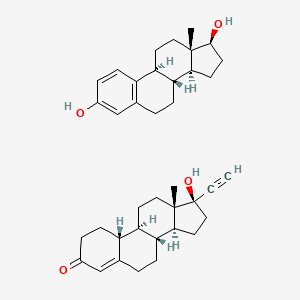
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242754.png)
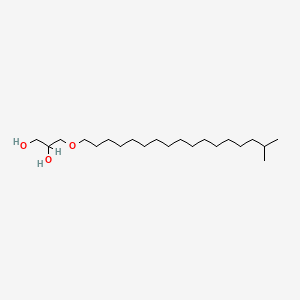
![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenethyl)-4,6-difluorophenyl]-N'-(1-benzyl-4-piperidyl)urea](/img/structure/B1242762.png)